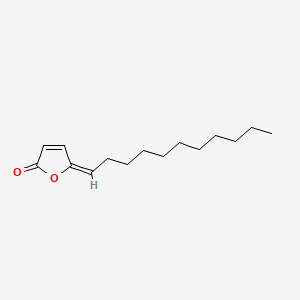

(E)-5-Undecylidenefuran-2(5H)-one

Description

Contextualization of Furanones in Chemical Biology

Furanones, which are heterocyclic organic compounds, are a significant focus of research in chemical biology due to their wide range of pharmacological activities. benthamscience.com These compounds are found in various natural products and have been the subject of extensive synthetic and biological evaluation. benthamscience.com The furanone structure is a key component in molecules exhibiting anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. benthamscience.com

A particularly noteworthy area of furanone research is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). taylorandfrancis.comnih.gov Bacteria use QS to coordinate gene expression in response to population density, leading to the formation of biofilms—structured communities of bacterial cells that are notoriously resistant to antibiotics. nih.govnih.gov Halogenated furanones, originally discovered in the red alga Delisea pulchra, have been shown to inhibit QS and, consequently, biofilm formation in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli. taylorandfrancis.comnih.govmicrobiologyresearch.orgnih.gov This anti-biofilm activity makes furanones promising candidates for the development of new strategies to combat antibiotic-resistant infections. nih.govmdpi.com

Academic Significance of (E)-5-Undecylidenefuran-2(5H)-one as a Research Target

While much of the initial research focused on halogenated furanones, the academic significance of non-halogenated derivatives like this compound is growing. The investigation into such compounds is driven by the need to understand the structure-activity relationships (SARs) that govern their biological effects. rsc.org By synthesizing and evaluating a library of furanone derivatives with varying substituents, researchers can identify the key molecular features responsible for their activity. rsc.org

The undecylidene side chain of this compound is of particular interest. The length and nature of the alkyl or aryl group attached to the furanone ring can significantly influence its biological activity, including its cytotoxicity and biofilm inhibition potential. nih.govnih.gov Research into compounds like this compound helps to elucidate how lipophilicity and steric factors of the side chain impact the molecule's interaction with biological targets. This knowledge is crucial for the rational design of more potent and selective furanone-based therapeutic agents.

Evolution of Furanone Research in Biological Systems

The study of furanones in biological systems has evolved significantly over the past few decades. mdpi.com Initially identified as important flavor and aroma compounds in various foods, their biological roles have become a major area of investigation. nih.gov The discovery of brominated furanones in the marine alga Delisea pulchra and their ability to prevent bacterial colonization marked a turning point in the field. nih.govcapes.gov.br This led to extensive research into their mechanism of action, revealing their ability to interfere with bacterial quorum sensing systems. nih.govmicrobiologyresearch.orgnih.gov

Subsequent research has expanded to include the synthesis of numerous furanone derivatives to explore their potential as anti-biofilm agents against a wide range of pathogens. nih.govnih.gov Studies have demonstrated that synthetic furanones can inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govnih.gov The focus has also broadened to investigate other biological activities, including their potential as anti-inflammatory, antitumor, and antifungal agents. benthamscience.commdpi.com The ongoing evolution of furanone research continues to uncover new therapeutic possibilities for this versatile class of compounds.

Structure

3D Structure

Properties

CAS No. |

77085-57-5 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(5E)-5-undecylidenefuran-2-one |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h11-13H,2-10H2,1H3/b14-11+ |

InChI Key |

QIKKUOPGWZUABH-SDNWHVSQSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/1\C=CC(=O)O1 |

Canonical SMILES |

CCCCCCCCCCC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Furanone Derivatives

Isolation from Biological Sources

The isolation of furanone derivatives from various natural sources has been a subject of extensive research, revealing a wide array of structures and biological roles.

Marine macroalgae, particularly the red alga Delisea pulchra, are notable producers of a diverse range of halogenated furanones. nih.govnih.gov These compounds are secondary metabolites that play a crucial role in the chemical defense mechanisms of the alga. The halogenated furanones produced by D. pulchra are known to inhibit the settlement of other marine organisms, a phenomenon known as antifouling. nih.gov They achieve this by interfering with the quorum-sensing systems of bacteria, which are essential for biofilm formation and colonization. nih.govnih.gov

The structures of these halogenated furanones typically feature a furanone ring substituted with one or more halogen atoms (bromine, chlorine, or iodine) and an alkyl or acyl side chain. While a furanone with an undecylidene side chain, such as (E)-5-Undecylidenefuran-2(5H)-one, has not been specifically reported from D. pulchra, the structural diversity of furanones in this alga suggests a versatile biosynthetic machinery.

Table 1: Examples of Halogenated Furanones from Delisea pulchra

| Compound Name | Chemical Formula | Reference |

|---|---|---|

| 4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | C9H9Br2O2 | researchgate.net |

This table is interactive. Click on the headers to sort.

Furanone derivatives are not exclusive to the marine environment; they are also produced by various terrestrial fungi and plants. In fungi, furanones can act as signaling molecules or possess antimicrobial properties. For instance, certain species of Aspergillus are known to produce furanone derivatives. nih.gov

In the plant kingdom, furanone structures are found in a variety of species and contribute to their aroma, flavor, and defense. For example, sotolone, a furanone derivative, is a key aroma compound in fenugreek and is also found in aged sake and some types of sherry. nih.govnih.gov Another well-known furanone from plants is ascorbic acid (Vitamin C), which is a vital antioxidant. nih.gov While these examples are structurally different from this compound, they highlight the widespread occurrence of the furanone core in terrestrial organisms.

Table 2: Examples of Furanones from Fungal and Plant Sources

| Compound Name | Source | Function/Property | Reference |

|---|---|---|---|

| Sotolone | Fenugreek, aged sake | Aroma compound | nih.govnih.gov |

| Ascorbic Acid (Vitamin C) | Various fruits and vegetables | Antioxidant | nih.gov |

This table is interactive. Click on the headers to sort.

Proposed Biosynthetic Pathways of Natural Furanone Analogues

The biosynthesis of furanone derivatives can vary significantly depending on the organism and the specific structure of the compound.

The biosynthesis of many furanones in plants and microorganisms is thought to originate from carbohydrate metabolism. nih.gov For instance, the pathway for ascorbic acid biosynthesis from sugars is well-characterized. nih.gov For other furanones, such as those contributing to food flavors, their formation is often linked to the Maillard reaction, which involves the reaction of sugars and amino acids at high temperatures. nih.gov

In the case of the halogenated furanones from Delisea pulchra, the biosynthetic pathway is believed to involve fatty acid metabolism. It is hypothesized that the alga utilizes fatty acid precursors to construct the furanone ring and its side chains. The halogenation step is a key part of the pathway, adding bromine and other halogens to the molecule.

The biosynthesis of furanones is mediated by a variety of enzymes. In the case of ascorbic acid, a series of enzymes, including L-galactose dehydrogenase and L-galactono-1,4-lactone dehydrogenase, are involved in the conversion of sugars into the final product. nih.gov

For the halogenated furanones in Delisea pulchra, the key enzymes are believed to be haloperoxidases, particularly vanadium haloperoxidases. researchgate.net These enzymes are capable of oxidizing halides (like bromide) from seawater, which are then incorporated into the furanone structure. The formation of the furanone ring itself is likely catalyzed by a polyketide synthase (PKS) or a similar enzyme complex that utilizes fatty acid precursors. The specific enzymes responsible for the formation of the undecylidene side chain in a compound like this compound have not been identified, but it is plausible that they are part of a PKS system that can incorporate long-chain fatty acids.

Synthetic Methodologies for E 5 Undecylidenefuran 2 5h One and Analogues

Strategic Approaches to the Furanone Core

The synthesis of the 2(5H)-furanone ring, also known as a butenolide, is a foundational step for which numerous strategies have been developed. These methods often begin with acyclic precursors that are induced to cyclize or with readily available cyclic compounds like furfural (B47365).

One prominent method involves the oxidation of furfural. For instance, 5-hydroxy-2(5H)-furanone (5H5F), a versatile intermediate, can be synthesized with high yield (92%) from furfural at room temperature using a TS-1 catalyst. nih.govresearchgate.net This hydroxyfuranone serves as a valuable platform chemical, amenable to various transformations. nih.govresearchgate.net Similarly, mucochloric acid (MCA) and mucobromic acid (MBA), which are 3,4-dihalo-5-hydroxy-2(5H)-furanones, can be prepared by oxidizing furfural with manganese dioxide in the presence of hydrochloric acid. nih.gov These halogenated furanones are highly reactive and serve as versatile starting points for a wide array of derivatives. nih.gov

Other strategies build the furanone ring from linear molecules. These include:

Cycloisomerization of Allenic Hydroxyketones: This method provides an efficient route to 3(2H)-furanones in water, avoiding the need for expensive metal catalysts. wikipedia.org

Cyclization of γ-Hydroxyalkynones: Catalysts generated from gold or other transition metals can effectively cyclize γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. wikipedia.org

Intramolecular Cyclization: A base-induced intramolecular cyclization of specific sulfonium (B1226848) salts can produce 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under ambient conditions. wikipedia.org

Furthermore, more complex fused heterocyclic systems containing a furanone core, such as furo[3,2-c]pyran-4-ones and furo[2,3-c]pyrrol-4-ones, can be synthesized through regioselective cascade reactions involving precursors like propargylamines and 4-hydroxy-2H-pyran-2-ones. conicet.gov.ar

Stereoselective Synthesis of Alkylidene Moieties in Furanone Structures

Achieving stereocontrol in the formation of the exocyclic double bond is critical for synthesizing the target compound, (E)-5-Undecylidenefuran-2(5H)-one. The (E)-isomer is specifically desired, and several olefination reactions can be employed to achieve this outcome, most notably the Horner-Wadsworth-Emmons (HWE) and Wittig reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereocontrolled synthesis of alkenes and is particularly effective for producing (E)-alkenes. organic-chemistry.orgwikipedia.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. organic-chemistry.orgquora.com For the synthesis of this compound, the precursor would be a 5-oxo-furanone or a related tautomer, which would react with a stabilized phosphonate ylide containing the ten-carbon chain. The use of stabilized phosphonates generally leads to excellent (E)-selectivity. organic-chemistry.orgquora.com The reaction's stereochemical outcome is influenced by factors such as the base, solvent, and temperature, but thermodynamic control typically favors the more stable (E)-product. wikipedia.org

The Wittig reaction is another cornerstone of olefination chemistry. organic-chemistry.org Its stereoselectivity is highly dependent on the nature of the phosphorus ylide used. t-kougei.ac.jpclockss.org

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and their reactions are often reversible. This allows for equilibration to the more stable anti-oxaphosphetane intermediate, which decomposes to form the (E)-alkene as the major product. t-kougei.ac.jpclockss.orgyoutube.com

Non-stabilized Ylides: Ylides bearing simple alkyl groups are more reactive, and the reaction is typically under kinetic control, leading predominantly to the (Z)-alkene. t-kougei.ac.jpclockss.orgyoutube.com

To favor the (E)-isomer of 5-undecylidenefuran-2(5H)-one, a stabilized Wittig reagent would be the preferred choice.

A different, yet effective, modular approach for the stereoselective synthesis of (E)-3-(arylmethylidene)-2(3H)-furanones involves a sequential hydroacyloxylation and Mizoroki-Heck reaction of iodoalkynes, which could potentially be adapted for 5-alkylidene analogues. conicet.gov.ar

Derivatization Strategies for Modifying Furanones

The furanone scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to tune its properties. Key strategies include the addition of halogens and alkyl chains, and the synthesis of larger conjugated systems or hybrid heterocyclic molecules.

Introduction of Halogen Atoms and Alkyl Chains on Furanone Scaffolds

The introduction of halogens and alkyl groups onto the furanone ring can significantly alter the molecule's electronic and steric properties.

Halogenation: Halogenated furanones are both important synthetic intermediates and a class of compounds in their own right. organic-chemistry.org 3,4-Dihalo-5-hydroxy-2(5H)-furanones (mucochloric and mucobromic acid) are key starting materials due to the two labile halogen atoms at the C3 and C4 positions, which are susceptible to nucleophilic substitution. nih.govyoutube.com Bromine atoms can also be introduced onto the furanone ring through various methods, such as the addition of bromine to an enone followed by elimination of hydrobromic acid. researchgate.net This allows for the synthesis of mono- and di-bromo derivatives. researchgate.net The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting point for synthesizing bromine- and mixed halogen-substituted analogues has also been demonstrated. nih.gov

Alkylation: The direct addition of alkyl chains to the furanone core can be achieved through methods like the α-alkylation of deconjugated butenolides. This provides a direct route to α,γ-disubstituted butenolides. While Friedel-Crafts alkylation is a common method for adding alkyl groups to aromatic rings, its application to the furanone core itself is less direct and typically targets aryl substituents on the furanone. Intermolecular alkylation using 2(3H)-furanones as alkylating agents has been studied, where the furanone reacts with an aromatic solvent like benzene (B151609) or toluene (B28343) in the presence of a Lewis acid to form butadienecarboxylic acids. quora.com

Synthesis of Conjugated Systems and Heterocyclic Furanone Hybrids

Furanones serve as excellent building blocks for creating larger, more complex molecular architectures, including conjugated polymers and fused or linked heterocyclic systems.

Conjugated Systems: An efficient C–H arylation method can be used to synthesize furan-based conjugated polymers. clockss.org This approach allows for the tuning of the polymers' bandgaps by adjusting the length of the oligofuran building blocks. clockss.org The Knoevenagel condensation reaction between furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde provides a route to hybrid structures like (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, which possess an extended conjugated system.

Heterocyclic Furanone Hybrids: The furanone ring can be used as a synthon for a variety of other heterocyclic compounds. organic-chemistry.orgt-kougei.ac.jp For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanone with hydrazine (B178648) or its derivatives can transform the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone. nih.gov Furanone derivatives can also be converted into other biologically active heterocycles such as pyrrolones. organic-chemistry.orgt-kougei.ac.jp Furthermore, cascade reactions can yield more complex fused systems like furopyranones and furopyrrolones from readily available starting materials. conicet.gov.ar

Molecular Mechanisms of Action and Specific Target Interactions

Competitive Binding to Quorum Sensing Receptors (e.g., LuxR-type Receptors)

A primary mechanism by which furanones inhibit quorum sensing is through competitive binding to LuxR-type transcriptional activator proteins. nih.govresearchgate.net These proteins are bacterial receptors that bind to specific signaling molecules called N-acyl-homoserine lactones (AHLs). Upon binding to AHLs, LuxR-type receptors undergo a conformational change that allows them to bind to DNA and regulate the expression of target genes.

Furanones, due to their structural similarity to AHLs, can act as antagonists by occupying the same binding site on the LuxR receptor. researchgate.netnih.gov This competitive inhibition prevents the native AHL signal from binding, thereby keeping the receptor in an inactive state and preventing the transcription of quorum sensing-regulated genes. nih.gov Studies on various 2(5H)-furanone derivatives have demonstrated their ability to interfere with AHL signaling across a range of bacterial species, suggesting a broad-spectrum anti-quorum sensing activity. nih.gov For instance, a generic 2(5H)-furanone was shown to inhibit the production of β-galactosidase, a reporter for quorum sensing activity, in Agrobacterium tumefaciens in a concentration-dependent manner when exposed to long-chain AHLs like C12-HSL and C14-HSL. nih.gov

Table 1: Putative Competitive Binding Interactions of (E)-5-Undecylidenefuran-2(5H)-one

| Target Receptor | Native Ligand (AHL) | Putative Interaction of this compound | Consequence of Interaction |

| LuxR-type proteins | N-acyl-homoserine lactones (AHLs) | Competitive binding to the AHL binding pocket. | Inhibition of receptor activation, leading to downregulation of quorum sensing-dependent gene expression. |

Covalent Modification of Critical Enzymes and Proteins

Beyond competitive receptor binding, some furanones are capable of covalently modifying key proteins, leading to their inactivation. The electrophilic nature of the furanone ring makes it susceptible to nucleophilic attack from amino acid residues such as cysteine within proteins. This can result in the formation of a stable covalent adduct, altering the protein's structure and function.

Gene Expression Regulation and Transcriptional Control

The interference with quorum sensing receptors and key enzymes by furanones ultimately manifests as significant alterations in bacterial gene expression. Transcriptomic studies on bacteria treated with 2(5H)-furanone have revealed widespread changes in the expression of genes involved in various cellular processes.

For example, in Pseudoalteromonas marina, treatment with a 2(5H)-furanone resulted in the differential expression of 61 genes. frontiersin.org Notably, genes involved in cell wall synthesis (such as aspartate kinase) and bacterial motility (like the flagellar assembly protein fliH) were significantly affected. frontiersin.org Furthermore, the carbapenem (B1253116) biosynthesis pathway, which is known to be regulated by quorum sensing, was also significantly altered. frontiersin.org In Staphylococcus species, a brominated furanone was found to repress the expression of luxS. nih.gov Similarly, other studies on halogenated furan-2(5H)-one derivatives in Pseudomonas aeruginosa demonstrated the inhibition of essential quorum sensing genes like rsaL, rhlA, pqsA, and phzA. researchgate.net These findings underscore the ability of furanones to exert transcriptional control over a wide array of genes, many of which are critical for virulence and biofilm formation.

Table 2: Examples of Genes Potentially Regulated by this compound (based on related furanone studies)

| Gene/Gene Cluster | Function | Observed Effect of Related Furanones | Potential Consequence |

| luxS | Autoinducer-2 (AI-2) synthesis | Repression | Disruption of AI-2 mediated quorum sensing. |

| Flagellar assembly genes (fliH) | Bacterial motility | Downregulation | Reduced swarming and swimming motility. |

| Aspartate kinase | Cell wall biosynthesis | Downregulation | Altered cell wall integrity. |

| Carbapenem biosynthesis genes | Antibiotic biosynthesis | Altered expression | Modulation of secondary metabolite production. |

| las and rhl system genes | Virulence factor regulation | Inhibition | Decreased production of proteases, elastases, and rhamnolipids. |

Cellular Pathway Perturbations at the Molecular Level

The culmination of competitive binding, covalent modification, and altered gene expression by furanones leads to significant perturbations of various cellular pathways at the molecular level. The disruption of quorum sensing, a master regulatory network, has cascading effects on numerous downstream pathways.

Treatment with 2(5H)-furanone has been shown to directly impact pathways related to biofilm formation by altering the production of extracellular polymeric substances (EPS). frontiersin.org The compound can lead to a reduction in the biovolume of critical EPS components like α-polysaccharides and β-polysaccharides, which are essential for the structural integrity of the biofilm matrix. frontiersin.org

Furthermore, metabolic processes are also significantly affected. The alteration of the carbapenem biosynthesis pathway in P. marina is a clear example of how furanones can modulate the metabolic state of bacteria. frontiersin.org By interfering with the expression of virulence factor genes, such as those for proteases and elastases in P. aeruginosa, furanones can disrupt pathways central to pathogenesis. researchgate.netnih.govnih.gov These molecular-level perturbations collectively contribute to the observed attenuation of bacterial virulence and the inhibition of biofilm formation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. nih.gov For furanone derivatives, several key pharmacophoric features have been identified as critical for their biological activity.

The 2(5H)-furanone skeleton itself is a fundamental pharmacophoric element, frequently found in natural products with a broad range of biological effects. researchgate.netnih.gov This core structure provides a rigid scaffold upon which other crucial functional groups are positioned. The presence of a carbonyl group at the C2 position, conjugated with a double bond within the ring, is a recurring feature in bioactive furanones. nih.gov

Halogenation, particularly at the C4 position of the furanone ring, has been shown to be significant for certain biological activities, such as biofilm inhibition. ucc.ie For instance, the absence of a halogen can lead to a loss of activity. ucc.ie In some cases, the type of halogen also matters, with iodine-containing furanones showing slightly higher activity than their bromine-substituted counterparts. ucc.ie

Furthermore, the nature of the substituent at the C5 position plays a vital role. The undecylidene moiety in (E)-5-Undecylidenefuran-2(5H)-one contributes a significant lipophilic character to the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Influence of Stereochemistry, particularly the (E)-configuration, on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of furanone derivatives. The specific spatial orientation of substituents can determine how well a molecule fits into the binding site of a biological target.

For this compound, the (E)-configuration of the double bond in the undecylidene side chain is a critical stereochemical feature. This configuration dictates the geometry of the side chain and, consequently, how it presents itself for interaction with a receptor. While specific studies focusing solely on the (E)- and (Z)-isomers of 5-undecylidenefuran-2(5H)-one are not extensively detailed in the provided results, the general importance of stereochemistry in furanone activity is well-established. researchgate.net

In cycloaddition reactions involving 2(5H)-furanone, the stereochemistry of the resulting products, described as exo and endo adducts, is a significant outcome. acs.org The formation of a mixture of these stereoisomers highlights the influence of the furanone ring structure on the three-dimensional outcome of chemical reactions. acs.org This principle extends to the interaction with biological macromolecules, where precise stereochemical arrangements are often required for effective binding.

Role of Alkyl Chain Length and Substituent Variation (e.g., Undecylidene Moiety)

The length and nature of the alkyl chain substituent on the furanone ring are critical determinants of biological activity. The undecylidene moiety in this compound, with its eleven-carbon chain, imparts significant lipophilicity to the molecule. This property can influence its ability to cross cell membranes and interact with hydrophobic regions of biological targets.

Studies on other furanone derivatives have demonstrated a clear relationship between alkyl chain length and activity. For instance, in a series of C3-substituted furanones, those with ethyl, butyl, and hexyl side chains were effective in inhibiting biofilm formation without affecting bacterial growth, whereas longer chains showed different effects. ucc.ie This suggests that there is an optimal range for the alkyl chain length to achieve a specific biological outcome.

The introduction of different substituents can also dramatically alter the cytotoxic properties of furanones. For example, the presence of halogen atoms or a nitro group on an aromatic ring attached to the furanone core has been shown to increase cytotoxicity. nih.gov This highlights that both the length of an alkyl chain and the electronic properties of other substituents are key factors in the structure-activity relationship of these compounds.

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for understanding the structure-activity relationships of bioactive molecules at a molecular level. nih.gov These methods allow researchers to predict how a ligand, such as this compound, might bind to a protein receptor and to estimate the strength of this interaction.

Molecular docking studies involve placing a model of the ligand into the three-dimensional structure of a target protein and calculating a "docking score," which represents the predicted binding affinity. nih.govmdpi.com This in silico approach can help to identify key amino acid residues in the receptor's binding site that are crucial for the interaction.

Ligand-Receptor Binding Simulations and Affinity Prediction

Ligand-receptor binding simulations, often performed using molecular dynamics (MD), provide a dynamic view of the interaction between a ligand and its target protein over time. frontiersin.org These simulations can reveal how the ligand and receptor adapt their conformations to achieve a stable binding mode and can help to explain the molecular basis for the observed biological activity. frontiersin.org

The binding affinity, a measure of how tightly a ligand binds to its receptor, can be predicted using these computational methods. nih.gov For example, docking scores, expressed in kcal/mol, provide a quantitative estimate of binding affinity, with more negative values indicating stronger predicted binding. nih.gov These predictions, while not always perfectly correlated with experimental results, are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. innovareacademics.in

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial structural confirmation of (E)-5-Undecylidenefuran-2(5H)-one. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule.

For this compound (molecular formula C₁₅H₂₄O₂), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This analysis provides irrefutable evidence for the molecular formula, which is a critical first step in the structural elucidation process. The combination of HRMS with chromatographic techniques and other spectroscopic methods, such as NMR, is a powerful approach for identifying furanone sesquiterpenes and other natural products from complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the detailed structural and stereochemical assignment of organic molecules like this compound. emerypharma.com NMR provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C. emerypharma.com For complex stereoisomers of furanone derivatives, assigning the relative and absolute configurations often involves comparing experimental NMR chemical shifts with those computed by theoretical methods like Density Functional Theory (DFT). nih.govnih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of the structure of this compound. emerypharma.com

1D NMR (¹H and ¹³C):

¹H NMR provides data on the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).

¹³C NMR reveals the number of non-equivalent carbons and their chemical environments, indicating the types of functional groups present (e.g., C=O, C=C, CH, CH₂, CH₃).

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| 2 | - | ~174.0 | C=O |

| 3 | ~7.30 | ~145.0 | d |

| 4 | ~6.15 | ~122.0 | d |

| 5 | ~5.10 | ~80.0 | m |

| 1' | ~5.50 | ~118.0 | m |

| 2' | ~2.10 | ~32.0 | m |

| 3'-9' | ~1.2-1.4 | ~22-30 | m |

| 10' | ~0.88 | ~14.0 | t |

This data is illustrative and based on typical values for similar furanone structures.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.comwikipedia.org It is crucial for tracing the carbon-carbon connectivity throughout the undecylidene side chain. A cross-peak between two proton signals in a COSY spectrum indicates they are coupled. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.orgyoutube.com It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for identifying connections across quaternary carbons and heteroatoms, such as the ester linkage in the furanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the stereochemistry, such as the (E)-configuration of the double bond at the 1'-position.

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H-3 ↔ H-4 | Confirms connectivity within the furanone ring. |

| COSY | H-1' ↔ H-2' | Confirms connectivity at the start of the alkyl chain. |

| HSQC | H-3 / C-3; H-4 / C-4 | Assigns specific carbons in the furanone ring. |

| HSQC | H-10' / C-10' | Assigns the terminal methyl group. |

| HMBC | H-1' → C-4, C-5 | Confirms the attachment point of the undecylidene chain to the furanone ring. |

| NOESY | H-4 ↔ H-1' | Provides evidence for the (E)-stereochemistry of the exocyclic double bond. |

UV-Visible Spectroscopy in Mechanistic Elucidation and Compound Detection

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the α,β-unsaturated lactone system (the furanone ring) constitutes a chromophore that absorbs UV light. This property is highly useful for the detection of the compound, particularly as a detection method in chromatography. The position of the maximum absorbance (λmax) can provide evidence for the conjugated system present in the molecule. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Vis absorption spectra and compare them with experimental data. researchgate.net

Table 3: Expected UV-Visible Absorption Data

| Solvent | λmax (nm) | Type of Transition |

| Ethanol | ~220-260 | π → π* |

This data is illustrative and based on typical values for α,β-unsaturated carbonyl compounds.

Chromatography-Coupled Spectroscopic Techniques (e.g., HPLC-UV-Vis)

To analyze this compound in a complex mixture, such as a natural product extract, chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation, purification, and quantification of such compounds. nih.gov

By coupling HPLC with a UV-Vis detector (HPLC-UV-Vis), a two-dimensional data set is generated. The HPLC separates the components of the mixture based on their differential partitioning between a stationary and a mobile phase, and the UV-Vis detector records the absorbance at specific wavelengths as each component elutes from the column. This allows for the quantification of the compound and its isolation for further spectroscopic analysis like NMR and MS. A validated quantitative ¹H NMR (qHNMR) method has also been developed for other furanones, demonstrating the power of combining separation and spectroscopy. nih.gov

Fluorescence-Based Detection Methods for Related Furanone Analytes

While specific fluorescence-based detection methods for this compound are not widely reported, highly sensitive methods have been developed for other furanone analytes. These techniques highlight the potential for creating advanced sensors for this class of compounds. mdpi.com

One notable example is a method for detecting 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) using Fluorescence Resonance Energy Transfer (FRET). fao.orgmdpi.com In this system, a fluorescent dye (like rhodamine 6G) is initially quenched. The target furanone analyte competes for a binding site, displacing the dye and restoring its fluorescence. researchgate.net The intensity of the restored fluorescence is directly proportional to the concentration of the furanone, allowing for sensitive and rapid detection. fao.orgresearchgate.net Such fluorescence-based assays offer high sensitivity and selectivity, making them valuable tools for future analytical applications involving furanone compounds. mdpi.com

Chemical Ecology and Environmental Role of Furanones

Inter-species Chemical Communication in Aquatic Environments

In aquatic environments, bacteria utilize a communication system known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation, virulence, and the production of exoenzymes. nih.gov This process relies on the production and detection of small signal molecules called autoinducers, like N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. oup.comnih.gov

Halogenated furanones produced by the marine alga Delisea pulchra are effective inhibitors of this communication system. nih.govnih.govpnas.org They act as antagonists to AHL signals, disrupting QS-regulated processes. ucc.ienih.gov The mechanism of inhibition involves the furanones binding to the bacterial receptor proteins (homologues of LuxR) that normally detect AHLs. oup.com This interaction can destabilize the receptor protein, accelerating its degradation and thereby preventing the activation of QS-dependent genes. oup.comresearchgate.net Research has shown that furanones can reduce the half-life of the LuxR protein by up to 100-fold. researchgate.net

Table 1: Furanone Interference with Bacterial Quorum Sensing (QS) Systems

| QS System | Target Bacteria | Mechanism of Action | Ecological Outcome |

| Acylated Homoserine Lactone (AHL) | Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri) | Competes with AHL molecules for binding to LuxR-type receptors, leading to accelerated receptor protein degradation. nih.govoup.comresearchgate.net | Inhibition of biofilm formation, virulence factor production, and swarming motility. nih.govoup.comresearchgate.net |

| Autoinducer-2 (AI-2) | Gram-negative and Gram-positive bacteria | Believed to bind with the DPD synthase, LuxS, blocking the production of AI-2. researchgate.net | Broad-spectrum disruption of inter-species bacterial communication and colonization. nih.gov |

Anti-Fouling Activity in Marine Ecosystems

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major challenge in marine environments. mdpi.comresearchgate.net The red alga Delisea pulchra remains remarkably free of fouling organisms, a trait attributed to its production and secretion of furanones. nih.govtandfonline.com These compounds are delivered to the alga's surface at concentrations that effectively regulate the settlement and growth of a wide range of epibiota, from bacteria to larger invertebrates. nih.govjcu.edu.au

Laboratory and field studies have demonstrated the potent anti-fouling activity of furanones. nih.govuhi.ac.uk They inhibit the settlement of spores from common fouling algae like Ulva sp. and deter the settlement of cyprid larvae of barnacles, such as Balanus amphitrite. tandfonline.comuhi.ac.uk The effectiveness of these natural compounds is often comparable to that of heavy metals and commercial biocides used in anti-fouling paints, but they offer a more environmentally friendly alternative. nih.govtandfonline.com

The anti-fouling mechanism of furanones is multifaceted. It begins with the inhibition of bacterial biofilm formation, as described in the previous section, which is a critical first step in the fouling process. nih.govmdpi.com For macro-organisms, furanones act as strong deterrents to settlement and growth. nih.gov Research has shown that different furanone analogues exhibit varying levels of activity against different organisms, suggesting that the mixture of furanones produced by D. pulchra provides a broad-spectrum defense. tandfonline.com

Table 2: Anti-Fouling Efficacy of Furanones from Delisea pulchra

| Target Organism | Type of Organism | Observed Effect | Source(s) |

| Balanus amphitrite | Invertebrate (Barnacle) | Strong inhibition of cyprid larvae settlement. | tandfonline.com |

| Ulva sp. | Macroalga | Strong inhibition of gamete settlement and growth. | tandfonline.comuhi.ac.uk |

| Ceramium sp. | Macroalga | Deterred settlement of propagules. | uhi.ac.uk |

| Marine Bacteria | Microorganism | Inhibition of colonization, biofilm formation, and growth. | nih.govtandfonline.com |

Ecological Significance of Furanones in Natural Product Defense Strategies

The production of secondary metabolites is a key defense strategy for many sessile marine organisms, which lack the cell-based immune systems found in higher animals. pnas.org Furanones produced by Delisea pulchra are a prime example of a highly effective, targeted chemical defense. nih.govjcu.edu.au These compounds are not just incidentally present; the alga has specialized gland cells that produce and store furanones, releasing them onto its surface to prevent colonization. researchgate.netpnas.org

This chemical shield provides a significant ecological advantage. By remaining clean, the alga can maximize its access to sunlight for photosynthesis and nutrient uptake from the water column, which would otherwise be impeded by a layer of fouling organisms. The defense strategy is also crucial for preventing infection by pathogenic microbes. pnas.orgmdpi.com

The ecological role of furanones extends beyond simple deterrence. By modulating bacterial behavior through quorum sensing inhibition rather than direct killing, furanones are less likely to induce the development of resistance in microbial populations. nih.gov This makes the defense strategy more sustainable over evolutionary time. The success of this natural product defense has inspired research into the use of synthetic furanones as novel anti-fouling agents for man-made surfaces and as potential anti-infective agents in medicine, demonstrating the profound ecological and practical importance of these molecules. nih.govresearchgate.net

Table 3: Summary of Furanone-Based Defense in Delisea pulchra

| Defense Aspect | Mechanism | Ecological Advantage |

| Anti-Biofilm | Inhibition of bacterial quorum sensing, preventing initial colonization. nih.govpnas.org | Prevents the formation of a microbial layer that facilitates the settlement of larger organisms. |

| Anti-Settlement | Deters the attachment and growth of algal spores and invertebrate larvae. tandfonline.comuhi.ac.uk | Maintains a clean surface, maximizing photosynthesis and nutrient absorption. |

| Antimicrobial | Provides protection against pathogenic fungi and bacteria. pnas.orgmdpi.com | Reduces the incidence of disease and tissue degradation. |

| Sustainability | Modulates bacterial behavior rather than killing, reducing selective pressure for resistance. nih.gov | Ensures long-term effectiveness of the chemical defense. |

Future Research Directions and Translational Academic Perspectives

Design and Synthesis of Novel Anti-Virulence Agents

The furanone scaffold is a well-established pharmacophore in the development of anti-virulence agents, primarily due to its ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By disrupting these signaling pathways, furanone derivatives can mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. nih.govucc.ie

Future research into (E)-5-Undecylidenefuran-2(5H)-one will likely focus on its potential as a quorum sensing inhibitor. The long undecylidene side chain is a key structural feature that warrants investigation. The length and lipophilicity of the alkyl chain at the 5-position of the furanone ring have been shown to significantly influence biological activity. nih.gov A long alkyl chain, such as the C11 undecylidene group, may enhance the compound's interaction with the lipidic environments of bacterial membranes or the hydrophobic binding pockets of QS receptor proteins.

The design of novel anti-virulence agents based on the this compound structure could involve modifications to both the furanone core and the undecylidene side chain. For instance, the introduction of halogen atoms, particularly bromine, into the furanone ring has been demonstrated to enhance anti-biofilm activity in other furanone derivatives. nih.gov Therefore, the synthesis and evaluation of halogenated analogues of this compound could lead to the discovery of more potent anti-virulence compounds.

Exploration of Synergistic Strategies with Furanone Derivatives

A promising avenue of research is the investigation of synergistic effects between this compound and conventional antibiotics. The combination of QS inhibitors with traditional antibiotics can enhance the efficacy of the latter, potentially resensitizing resistant bacterial strains. By weakening bacterial defenses through the inhibition of virulence and biofilm formation, furanones can make bacteria more susceptible to the cidal or static effects of antibiotics.

Future studies should explore the synergistic potential of this compound with a broad range of antibiotic classes. Such research would involve determining the fractional inhibitory concentration (FIC) indices for various combinations against clinically relevant pathogens. The long lipophilic undecylidene chain of this compound may facilitate its penetration into the complex extracellular matrix of biofilms, thereby increasing the access of co-administered antibiotics to the embedded bacteria.

Biotechnological Production and Sustainable Sourcing of Furanones

The development of sustainable and economically viable methods for the production of this compound is crucial for its future applications. Biotechnological approaches, including microbial fermentation and enzymatic synthesis, offer attractive alternatives to traditional chemical synthesis. While research into the biotechnological production of long-chain alkylidene furanones is still in its early stages, studies on other substituted furanones have demonstrated the feasibility of using biocatalysts.

For example, glucosyltransferases have been used for the glucosylation of 2(5H)-furanones in whole-cell biotransformation systems. organic-chemistry.org Future research could explore the use of engineered microorganisms or isolated enzymes for the synthesis of the this compound backbone or for the stereoselective introduction of the undecylidene side chain. The use of renewable feedstocks in such biocatalytic processes would further enhance the sustainability of its production. acs.org

Advanced Synthetic Methodologies for Optimized Furanone Analogues

The efficient and stereoselective synthesis of this compound and its analogues is paramount for detailed structure-activity relationship (SAR) studies and further development. The geometry of the exocyclic double bond is critical for biological activity, and thus, synthetic methods that provide high stereoselectivity for the (E)-isomer are highly desirable.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of (E)-alkenes and represents a key strategy for the construction of the (E)-5-undecylidene moiety. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. For the synthesis of this compound, this would likely involve the reaction of a suitable furanone-5-phosphonate with undecanal. The HWE reaction is known for its high (E)-selectivity, operational simplicity, and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

Other advanced synthetic methodologies that could be explored include transition metal-catalyzed cross-coupling reactions and photocatalytic methods. nih.goveventsair.com These techniques could offer alternative and potentially more efficient routes to this compound and a diverse library of its analogues for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.